molecular formula C22H22N2O6 B4152506 Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B4152506
M. Wt: 410.4 g/mol
InChI Key: BARQMDREFNVYIQ-UHFFFAOYSA-N
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Description

Dimethyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)terephthalate is a complex organic compound with the molecular formula C22H22N2O6. This compound is characterized by its unique structure, which includes a pyrrolidinyl group, a terephthalate moiety, and a methylphenyl substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 4-methylbenzaldehyde with an appropriate amine to form the corresponding imine, followed by cyclization to yield the pyrrolidinyl intermediate.

    Coupling with Terephthalate: The pyrrolidinyl intermediate is then coupled with dimethyl terephthalate under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)terephthalate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(((4-methylphenyl)sulfonyl)amino)terephthalate
  • Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate
  • Dimethyl 2-(((phenylsulfonyl)amino)terephthalate

Uniqueness

Dimethyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)terephthalate is unique due to its specific structural features, such as the presence of the pyrrolidinyl group and the methylphenyl substituent. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

dimethyl 2-[[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13-4-7-16(8-5-13)24-12-15(11-19(24)25)20(26)23-18-10-14(21(27)29-2)6-9-17(18)22(28)30-3/h4-10,15H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARQMDREFNVYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
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Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
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Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
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Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
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Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
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Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

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